

Technical Dossier: Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl (1-phenylcyclopropyl)carbamate
Cat. No.:	B567858

[Get Quote](#)

A review of currently available scientific and technical information.

Audience: Researchers, scientists, and drug development professionals.

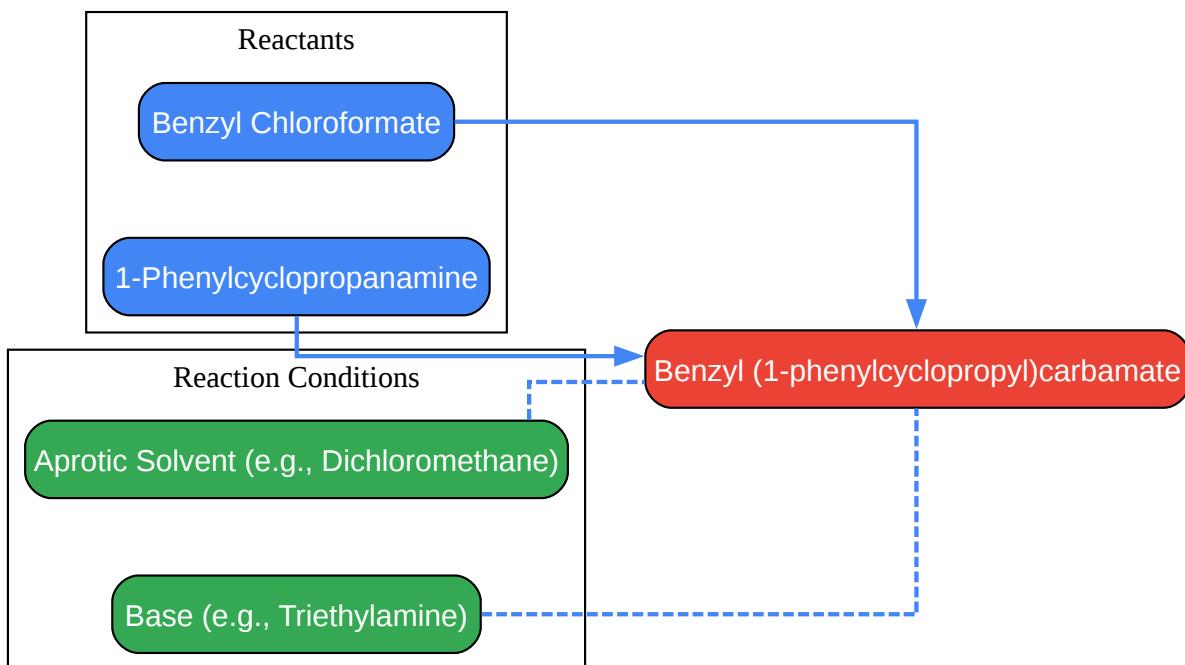
Disclaimer: This document summarizes publicly available information regarding **Benzyl (1-phenylcyclopropyl)carbamate**. Extensive searches of scientific literature, patent databases, and other technical resources have yielded limited specific data for this compound. The information presented herein is based on general chemical principles and data for structurally related compounds.

Introduction

Benzyl (1-phenylcyclopropyl)carbamate, identified by the CAS number 1324000-40-9, is a chemical entity belonging to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are characterized by the $-\text{OC(O)N}^<$ functional group. The structure of this particular molecule incorporates a benzyl protecting group and a unique 1-phenylcyclopropyl moiety. While the specific biological activities and therapeutic potential of this compound are not well-documented in publicly accessible literature, its structural features suggest potential applications in medicinal chemistry and drug design, possibly as an intermediate or a pharmacologically active agent itself.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for **Benzyl (1-phenylcyclopropyl)carbamate** is provided in the table below. This information is primarily sourced from chemical supplier databases.


Property	Value	Source
CAS Number	1324000-40-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₇ H ₁₇ NO ₂	[1] [3] [4]
Molecular Weight	267.32 g/mol	[1] [3] [4]
IUPAC Name	Benzyl N-(1-phenylcyclopropyl)carbamate	[2]
Canonical SMILES	C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3	[1]
MDL Number	MFCD22205767	[1]

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic protocols specifically for **Benzyl (1-phenylcyclopropyl)carbamate** are not readily available in the scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be conceptualized.

Conceptual Synthesis Workflow:

The synthesis would likely involve the reaction of 1-phenylcyclopropanamine with a benzyl chloroformate in the presence of a suitable base to facilitate the carbamate bond formation.

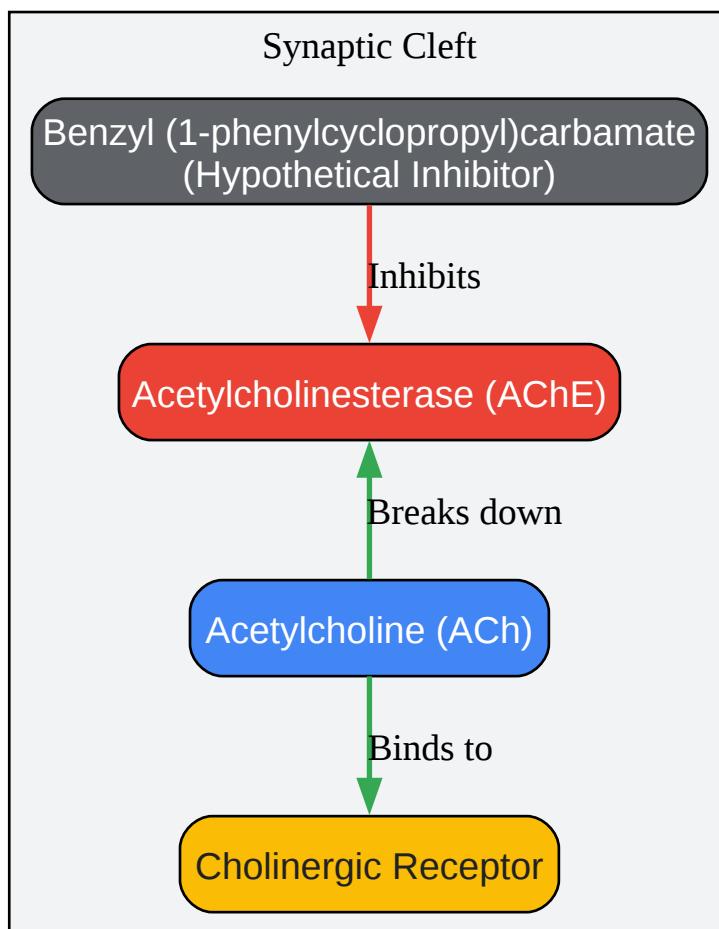
[Click to download full resolution via product page](#)

Figure 1: A conceptual workflow for the synthesis of **Benzyl (1-phenylcyclopropyl)carbamate**.

Experimental Protocol (Hypothetical):

- Preparation: To a solution of 1-phenylcyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable organic base such as triethylamine (1.1 eq).
- Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
- Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **Benzyl (1-phenylcyclopropyl)carbamate**.


Biological Activity and Mechanism of Action

As of the date of this report, there is no specific information in peer-reviewed journals or patent literature detailing the biological activity or mechanism of action of **Benzyl (1-phenylcyclopropyl)carbamate**.

The broader class of carbamates is known to include compounds with a wide range of biological activities. A well-established mechanism for some carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Potential Cholinergic Signaling Pathway Involvement (Hypothetical):

If **Benzyl (1-phenylcyclopropyl)carbamate** were to act as an acetylcholinesterase inhibitor, it would modulate cholinergic signaling.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical mechanism of action via acetylcholinesterase inhibition.

It is crucial to emphasize that this is a generalized mechanism for some carbamates and has not been experimentally validated for **Benzyl (1-phenylcyclopropyl)carbamate**. The unique 1-phenylcyclopropyl group could significantly alter its biological target and activity profile compared to other known carbamates.

Quantitative Data

No quantitative data, such as IC_{50} , K_i , or pharmacokinetic parameters, for **Benzyl (1-phenylcyclopropyl)carbamate** has been found in the public domain.

Conclusion and Future Directions

Benzyl (1-phenylcyclopropyl)carbamate is a chemical compound for which detailed technical and biological data is currently lacking in publicly accessible scientific resources. While its chemical structure is defined and it is available from commercial suppliers, its synthesis, biological activity, and potential applications remain to be elucidated through dedicated research.

For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

- Chemical Synthesis and Characterization: Develop and optimize a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, HPLC).
- Biological Screening: Conduct a broad panel of in vitro assays to identify any potential biological targets and activities. This could include enzyme inhibition assays (e.g., against a panel of proteases, kinases, or esterases like AChE), receptor binding assays, and cell-based phenotypic screens.
- Mechanism of Action Studies: If a significant biological activity is identified, further experiments would be required to determine the specific molecular mechanism of action.

Without such foundational research, any discussion of the compound's utility remains speculative. This document serves as a summary of the currently available information and highlights the significant knowledge gaps that need to be addressed by future scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of Benzyl carbamate [benchchem.com]
- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Dossier: Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567858#benzyl-1-phenylcyclopropyl-carbamate-cas-number-1324000-40-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com